molecular formula C12H16N2O4 B14938139 N-(4-methoxy-2-nitrophenyl)-3-methylbutanamide

N-(4-methoxy-2-nitrophenyl)-3-methylbutanamide

Cat. No.: B14938139
M. Wt: 252.27 g/mol
InChI Key: FONCSEJJZXIMPE-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-3-methylbutanamide is an organic compound with the molecular formula C12H16N2O4. This compound is characterized by the presence of a methoxy group, a nitro group, and an amide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-3-methylbutanamide typically involves the acetylation of 4-methoxy-2-nitroaniline. This process can be carried out using acetic anhydride in the presence of a solvent such as acetic acid. The reaction is usually conducted at room temperature for an extended period to ensure complete acetylation .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 4-amino-2-nitrophenyl-3-methylbutanamide.

    Reduction: The major product is 4-methoxy-2-aminophenyl-3-methylbutanamide.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-3-methylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxy-3-nitrophenyl)acetamide: Similar in structure but with an acetamide group instead of a butanamide group.

    4-methoxy-2-nitroacetanilide: Another structurally similar compound with different functional groups.

Uniqueness

N-(4-methoxy-2-nitrophenyl)-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stability and reactivity make it valuable for various research applications .

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-3-methylbutanamide

InChI

InChI=1S/C12H16N2O4/c1-8(2)6-12(15)13-10-5-4-9(18-3)7-11(10)14(16)17/h4-5,7-8H,6H2,1-3H3,(H,13,15)

InChI Key

FONCSEJJZXIMPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

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